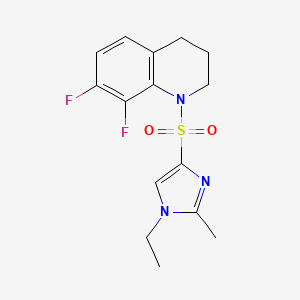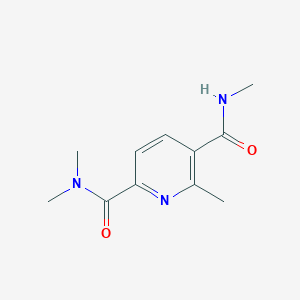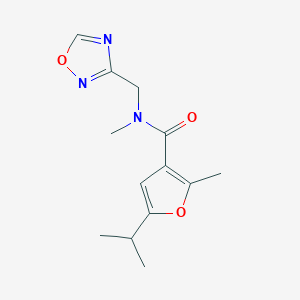![molecular formula C18H25N3O2 B7057814 N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide](/img/structure/B7057814.png)
N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide is an organic compound that represents a class of molecules characterized by their pyrazole and furan frameworks. These compounds are often explored for their potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide can be approached through multi-step organic synthesis involving the following stages:
Pyrazole Formation: : Cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds.
Furan Construction: : Furans can be synthesized through cyclization of 1,4-dicarbonyl compounds or via the Paal-Knorr synthesis.
Final Coupling: : Amide bond formation through carboxyl activation using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with coupling agents.
Industrial Production Methods
For industrial applications, optimizations including scalable reaction conditions, cost-effective reagents, and efficient purification processes are essential. High-throughput methods such as continuous flow chemistry could be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions particularly at the methyl groups present.
Reduction: : Reduction can target the carbonyl group of the carboxamide moiety.
Substitution: : Aromatic substitution reactions due to the electron-dense nature of pyrazole and furan rings.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, H2O2.
Reducing agents: : LiAlH4, NaBH4.
Nucleophilic substitution: : Alkyl halides, NaH.
Major Products Formed
Oxidation: : Alcohols or ketones depending on the site.
Reduction: : Primary or secondary amines from amide reduction.
Substitution: : Various alkylated or functionalized derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Serving as ligands in organometallic complexes.
Material Science: : Precursors for polymer synthesis.
Biology
Pharmacology: : Potential inhibitors or modulators in biochemical pathways.
Agriculture: : Pesticide or herbicide analogs.
Medicine
Drug Discovery: : Exploration for anti-inflammatory, antiviral, or anticancer properties.
Diagnostics: : As probes or markers in imaging studies.
Industry
Chemical Manufacturing: : Intermediate in the synthesis of advanced materials.
Cosmetics: : Active ingredients in formulations.
Mechanism of Action
The molecular mechanisms could involve interactions with specific enzymes or receptors, altering biological pathways. The compound may bind to active sites, inhibit or activate proteins, or modulate signaling cascades through its unique structure.
Comparison with Similar Compounds
Pyrazole-based Compounds: : Similar structures often show diverse bioactivities. Example: Pyrazole-3-carboxamides.
Furan-containing Molecules: : Exhibit various chemical reactivities and biological activities.
List of Similar Compounds
1-(1-Cyclopropylethyl)-5-methylpyrazole-3-carboxamides
2-Methyl-5-isopropylfuran derivatives
N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide stands out due to its combination of these two potent frameworks, offering unique properties for further exploration.
So, where to next? Want to delve deeper into any specific part of this compound's world?
Properties
IUPAC Name |
N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-10(2)16-9-15(13(5)23-16)18(22)19-17-8-11(3)21(20-17)12(4)14-6-7-14/h8-10,12,14H,6-7H2,1-5H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWSWOPWHZSUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C2CC2)NC(=O)C3=C(OC(=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(1-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carbonyl)morpholine-3-carbohydrazide](/img/structure/B7057732.png)

![1-[4-[2-(3-methoxyphenyl)acetyl]piperazine-1-carbonyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B7057748.png)
![2-Methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]pyrazole-3-carboxylic acid](/img/structure/B7057757.png)

![1-[1-(4-Chlorophenyl)ethyl]-1-cyclopropyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7057774.png)
![N-[(3-fluoro-5-methoxyphenyl)methyl]ethanesulfonamide](/img/structure/B7057782.png)
![3-[1H-imidazol-2-ylmethyl(methyl)amino]-1-methylpyrazin-2-one](/img/structure/B7057786.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3-oxo-4H-1,4-benzoxazine-8-carboxamide](/img/structure/B7057793.png)
![(5-Cyclopropyl-1,3-oxazol-4-yl)-[2-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7057810.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl]-3-(2-methyloxan-4-yl)urea](/img/structure/B7057835.png)
![N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-thiophen-3-ylacetamide](/img/structure/B7057843.png)
![4-[2-Oxo-2-(1-thiophen-2-ylethylamino)ethyl]morpholine-3-carboxamide](/img/structure/B7057847.png)
